Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate
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Overview
Description
Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (N=N) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including textiles, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate typically involves the azo coupling reaction. This process starts with the diazotization of 4-butylaniline to form the diazonium salt, which is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to yield the desired azo compound.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained between 0-5°C during diazotization and around 20-25°C during the coupling reaction. The final product is purified through crystallization and filtration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible cis-trans isomerization under light exposure. This property is utilized in various
Properties
CAS No. |
34851-65-5 |
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Molecular Formula |
C21H19N2NaO3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
sodium;4-[(4-butylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20N2O3.Na/c1-2-3-6-14-9-11-16(12-10-14)22-23-19-17-8-5-4-7-15(17)13-18(20(19)24)21(25)26;/h4-5,7-13,24H,2-3,6H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
ARVUFEWGKOWABB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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